N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-10(14-15)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXJACNZSFDEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=NO)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CC1(C2)/C(=N/O)/N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Carboximidamide Group: This involves the reaction of the intermediate with an appropriate amidine reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amines.
Scientific Research Applications
Drug Development
N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide is primarily studied for its role as a bioisostere of phenyl rings in pharmaceutical compounds. The bicyclo[1.1.1]pentane framework can effectively replace phenyl groups in drug candidates, potentially leading to improved solubility and reduced toxicity profiles.
Key Findings:
- Improved Metabolic Stability: The introduction of a bicyclo[1.1.1]pentane moiety can mitigate issues related to amide hydrolysis, a common metabolic pathway that leads to the degradation of many drug candidates .
- Enhanced Binding Affinity: Studies have shown that Bicyclo[1.1.1]pentane derivatives can exhibit higher binding affinities for biological targets compared to their phenyl counterparts, making them promising candidates for further development in cancer therapies targeting indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors .
Cancer Immunotherapy
Research indicates that compounds featuring the bicyclo[1.1.1]pentane structure are being explored as IDO1 inhibitors, which play a crucial role in immune response modulation in cancer therapy. The unique properties of these compounds allow for the design of drugs that can enhance the efficacy of existing immune checkpoint inhibitors.
Case Study:
In a study focusing on the development of IDO1 inhibitors, the substitution of traditional aromatic rings with bicyclo[1.1.1]pentane structures resulted in compounds with favorable pharmacokinetic profiles and significant potency against cancer cells . These findings highlight the potential of this compound in enhancing cancer treatment regimens.
Synthesis and Functionalization
The synthesis of this compound involves innovative methodologies that allow for efficient production and functionalization of bicyclo[1.1.1]pentane derivatives.
Synthesis Techniques:
Recent advancements include flow photochemical methods that enable large-scale synthesis of bicyclo[1.1.1]pentane derivatives under mild conditions, facilitating their application in medicinal chemistry . This scalable approach is crucial for the development and testing of new therapeutic agents.
Data Table: Comparison of Bicyclo[1.1.1]pentane Derivatives
| Compound Name | Structure Type | Application Area | Key Benefits |
|---|---|---|---|
| This compound | Bioisostere | Cancer Immunotherapy | Improved metabolic stability and efficacy |
| Bicyclo[1.1.1]pentane-derived IDO inhibitors | IDO Inhibitor | Cancer Treatment | Enhanced binding affinity |
| Bicyclo[1.1.1]pentane-derivatives | General Drug Development | Various Therapeutics | Reduced toxicity and better solubility |
Mechanism of Action
The mechanism of action of N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The bicyclo[1.1.1]pentane core provides a rigid and unique scaffold that can modulate the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Properties
*Estimated based on molecular formula.
Key Observations :
Core Scaffold : The bicyclo[1.1.1]pentane scaffold distinguishes the target compound from cyclohexane or cyclopropane derivatives (e.g., compounds 6–10 in ) . This rigid structure may enhance metabolic stability compared to flexible analogs.
Functional Groups : The N-hydroxycarboximidamide group in the target compound differs from the hydroxamic acid (e.g., compound 8) or acetamide (e.g., AG020A0B ) moieties in analogs. Hydroxamic acids are often explored for metal-chelating properties, while carboximidamides may exhibit distinct reactivity.
Solubility and Stability : The hydrochloride salt of bicyclo[1.1.1]pentane-1-carboximidamide (CAS 2231674-40-9) likely offers better aqueous solubility than the free base form of the target compound .
Key Observations :
- The acetamide analog (CAS 1628196-21-3) exhibits acute oral toxicity and skin irritation risks, necessitating stringent safety protocols . In contrast, the target compound’s hazards are undocumented but presumed manageable with standard lab practices.
- Hydroxamic acid derivatives (e.g., compound 8) are often utilized in antioxidant research, whereas the biological applications of the target compound remain unexplored .
Biological Activity
N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Synthesis of this compound
The compound can be synthesized through various methods, including metal-free homolytic aromatic alkylation, which allows for the introduction of functional groups while maintaining the integrity of the bicyclic structure. The synthesis process typically involves:
- Starting Materials : Bicyclo[1.1.1]pentane derivatives and suitable amine or hydroxyl precursors.
- Reaction Conditions : Utilizing conditions such as temperature control and solvent choice to optimize yield and purity.
This compound exhibits significant biological activity through its modulation of various cellular pathways:
- Anti-inflammatory Effects : Studies have demonstrated that compounds related to this bicyclic structure can significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα, MCP1, and MIP1α by approximately 50% .
Case Studies
Several studies have highlighted the compound's efficacy:
- Study 1 : A recent investigation assessed the anti-inflammatory properties of a series of bicyclo[1.1.1]pentane derivatives, including this compound, revealing an IC50 in the picomolar range for inhibiting inflammatory responses in vitro.
- Study 2 : Another study focused on the compound's ability to modulate farnesoid X receptor (FXR) activity, which is crucial for bile acid homeostasis and lipid metabolism. The results indicated that this compound could serve as a potential therapeutic agent for metabolic disorders related to FXR modulation .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide?
The compound is synthesized via cyclization and functionalization strategies. A key method involves dichlorocarbene insertion into bicyclo[1.1.0]butane derivatives to form the bicyclo[1.1.1]pentane core, followed by hydroxyl and phenyl group introductions. Reaction conditions (e.g., photochemical irradiation at 365 nm under continuous flow) are critical for optimizing yields and minimizing side reactions .
Q. How is the bicyclo[1.1.1]pentane core structurally characterized?
X-ray crystallography and nuclear magnetic resonance (NMR) are primary methods. The bicyclo[1.1.1]pentane framework exhibits unique bonding: σ-type interactions between bridgehead carbons are non-bonding or repulsive, while π-type molecular orbitals ("banana bonds") contribute to stabilization (~60 kcal/mol in similar systems) .
Q. What analytical techniques ensure purity and stability of this compound?
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purity assessment. Stability studies under varying temperatures (2–8°C recommended) and inert atmospheres are essential to prevent decomposition .
Advanced Research Questions
Q. How does this compound inhibit LpPLA2?
The compound binds to LpPLA2’s catalytic site via hydrogen bonding (hydroxyl group) and hydrophobic interactions (phenyl and bicyclic core), disrupting substrate access. Kinetic assays (e.g., IC50 determination) and crystallographic studies validate its competitive inhibition mechanism .
Q. What structural modifications enhance inhibitory activity against LpPLA2?
Structure-activity relationship (SAR) studies suggest:
- Substituent Position : Electron-withdrawing groups at the phenyl ring improve binding affinity.
- Bicyclic Strain : Increased strain enhances target selectivity.
| Derivative | Modification | IC50 (nM) |
|---|---|---|
| Parent compound | None | 150 |
| 4-Nitro-phenyl derivative | Nitro group at para | 45 |
| Trifluoromethyl derivative | -CF3 at meta | 78 |
Q. How can computational modeling predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions. Key parameters include:
- Binding Energy : Calculated via MM-PBSA.
- Residue Interactions : Hydrophobic pockets (e.g., Phe354 in LpPLA2) stabilize the bicyclic core .
Q. What discrepancies exist between in vitro and in vivo efficacy studies?
In vitro assays often show higher potency due to controlled conditions (e.g., 95% enzyme inhibition at 10 µM). In vivo, metabolic instability (e.g., hydroxyl group oxidation) reduces bioavailability. Prodrug strategies (e.g., tert-butyl carbamate protection) are under investigation .
Q. How does this compound compare to other bicyclo[1.1.1]pentane derivatives in target selectivity?
Compared to tert-butyl 3-(N'-hydroxycarbamimidoyl) derivatives, the phenyl group in this compound reduces off-target interactions with cytochrome P450 enzymes while maintaining LpPLA2 specificity (selectivity ratio >20:1) .
Q. What spectroscopic methods resolve contradictory data on reactive intermediates during synthesis?
Time-resolved infrared (TRIR) spectroscopy and cryogenic electron microscopy (cryo-EM) capture transient intermediates (e.g., carbene species). Discrepancies in reaction pathways are resolved by correlating spectral data with DFT calculations .
Q. How is the compound’s stability under oxidative stress evaluated?
Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS identifies degradation products (e.g., oxidized imidamide to nitrile). Antioxidants (e.g., BHT) are added to formulations to mitigate degradation .
Notes
- Methodological Rigor : Prioritize peer-reviewed synthesis protocols and enzyme assays over commercial sources (e.g., BenchChem excluded per guidelines).
- Safety : While safety data (e.g., GHS classification) are available , they are excluded here to focus on research methodology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
